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Compound of Interest

Compound Name: 4-Bromopicolinic acid

Cat. No.: B016424 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of nuclear magnetic resonance (NMR) and

mass spectrometry (MS) data for the validation of 4-Bromopicolinic acid. Due to the limited

availability of publicly accessible, specific experimental datasets for 4-Bromopicolinic acid,

this guide presents expected values derived from spectral databases for analogous

compounds and general principles of spectroscopic analysis. Detailed experimental protocols

and a discussion of alternative analytical techniques are included to support researchers in

their own data acquisition and interpretation.

Data Presentation: Spectroscopic Signatures of 4-
Bromopicolinic Acid
The structural confirmation of 4-Bromopicolinic acid (CAS No: 30766-03-1, Molecular

Formula: C₆H₄BrNO₂, Molecular Weight: 202.01 g/mol ) relies on the precise interpretation of

its spectroscopic data. The following tables outline the anticipated ¹H NMR, ¹³C NMR, and

mass spectrometry data.

Table 1: Expected ¹H NMR Data for 4-Bromopicolinic Acid
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Protons
Expected Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-3 8.2 - 8.4 d ~2.0

H-5 7.8 - 8.0 dd ~5.0, ~2.0

H-6 8.6 - 8.8 d ~5.0

-COOH 12.0 - 14.0 br s -

Note: Chemical shifts are referenced to a standard solvent signal. The acidic proton of the

carboxylic acid is often broad and may exchange with D₂O.

Table 2: Expected ¹³C NMR Data for 4-Bromopicolinic Acid

Carbon Atom Expected Chemical Shift (δ, ppm)

C-2 (C=O) 165 - 170

C-3 125 - 130

C-4 (C-Br) 130 - 135

C-5 140 - 145

C-6 150 - 155

C=O(OH) 170 - 175

Table 3: Expected Mass Spectrometry Data for 4-Bromopicolinic Acid

m/z Proposed Fragment Relative Intensity (%)

201/203 [M]+ (Molecular Ion) High (Isotopic pattern for Br)

184/186 [M-OH]+ Moderate

156/158 [M-COOH]+ Moderate to High

77 [C₅H₃N]+ Moderate
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Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with

approximately equal intensities.

Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality, reproducible data. The following

are standard protocols for NMR and mass spectrometry analysis of small organic molecules

like 4-Bromopicolinic acid.

¹H and ¹³C NMR Spectroscopy
Sample Preparation:

Weigh approximately 5-10 mg of 4-Bromopicolinic acid.

Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or

Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent is critical and should be

one in which the compound is fully soluble.

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the

solvent does not contain one.

Instrument Parameters:

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better

resolution.

¹H NMR:

Acquire a one-dimensional proton spectrum.

Typical spectral width: -2 to 12 ppm.

Number of scans: 16-64, depending on the sample concentration.

Relaxation delay: 1-5 seconds.

¹³C NMR:
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Acquire a proton-decoupled carbon spectrum.

Typical spectral width: 0 to 200 ppm.

Number of scans: 1024 or more, as ¹³C has a low natural abundance.

Relaxation delay: 2-5 seconds.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the spectrum.

Calibrate the chemical shift scale to the reference signal (TMS at 0 ppm or the residual

solvent peak).

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Mass Spectrometry (Electron Ionization - EI)
Sample Introduction:

Introduce a small amount of the solid sample directly into the ion source using a direct

insertion probe, or dissolve it in a volatile solvent for injection if using a GC-MS system.

Ionization:

Utilize electron ionization (EI) with a standard energy of 70 eV.

Mass Analysis:

Scan a mass range appropriate for the compound, for example, m/z 40-300.

Data Analysis:

Identify the molecular ion peak ([M]⁺) and observe the characteristic isotopic pattern for

bromine (¹⁹Br and ⁸¹Br).
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Analyze the fragmentation pattern to identify key structural fragments.

Mandatory Visualization
The following diagram illustrates the general workflow for the validation of 4-Bromopicolinic
acid using NMR and mass spectrometry.
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Analytical Workflow for 4-Bromopicolinic Acid Validation

Sample Preparation

Spectroscopic Analysis

Data Acquisition & Processing

Data Validation & Comparison

4-Bromopicolinic Acid Sample

Dissolution in Deuterated Solvent

Mass Spectrometry
(e.g., EI-MS)

NMR Spectroscopy
(¹H and ¹³C)

Acquire FID & Process Spectrum Acquire Mass Spectrum

Structure ConfirmationPurity Assessment

Comparison with Reference Data

Click to download full resolution via product page

Caption: Workflow for the validation of 4-Bromopicolinic acid.
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Comparison with Alternative Analytical Techniques
While NMR and MS are primary techniques for structural elucidation, other methods can

provide complementary information.

Table 4: Comparison of Analytical Techniques for 4-Bromopicolinic Acid Characterization

Technique
Information
Provided

Advantages Limitations

Infrared (IR)

Spectroscopy

Presence of functional

groups (e.g., C=O, O-

H, C-Br, aromatic C-

H).

Fast, non-destructive,

provides a molecular

"fingerprint".

Does not provide

detailed structural

connectivity.

Elemental Analysis

Percentage

composition of C, H,

N, and Br.

Confirms the empirical

and molecular

formula.

Does not provide

structural information;

requires high purity.

X-ray Crystallography

Definitive three-

dimensional molecular

structure.

Unambiguous

structure

determination.

Requires a suitable

single crystal, which

can be difficult to

grow.

High-Performance

Liquid

Chromatography

(HPLC)

Purity assessment

and quantification.

High sensitivity and

resolving power for

separating impurities.

Does not provide

structural information

on its own (can be

coupled with MS).

In conclusion, a combination of NMR and mass spectrometry provides a robust dataset for the

structural validation and purity assessment of 4-Bromopicolinic acid. The expected data

presented in this guide, along with the detailed experimental protocols, offer a solid framework

for researchers to successfully characterize this compound. For definitive confirmation,

comparison with a certified reference standard is always recommended.

To cite this document: BenchChem. [Validating 4-Bromopicolinic Acid: A Comparative Guide
to NMR and Mass Spectrometry Data]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b016424#validation-of-4-bromopicolinic-acid-nmr-and-
mass-spectrometry-data]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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